2-(4-methyl-3-nitrophenyl)-2-oxoethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
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Overview
Description
1,3-diphenyl-4-pyrazolecarboxylic acid [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] ester is an aromatic ketone.
Scientific Research Applications
Nitrosation Studies
- Nitrosation Reactions : Research by Hansen and Georgiou (1994) explored nitrosation reactions, including those involving compounds structurally related to 1,3-Diphenyl-4-pyrazolecarboxylic acid. They discovered the formation of various nitrato and hydroxypyrazole derivatives, indicating the potential for synthesizing novel compounds through similar reactions (Hansen & Georgiou, 1994).
Synthesis and Derivative Formation
- Derivative Synthesis : Şener et al. (2007) conducted a study involving the synthesis of derivatives from compounds similar to 1,3-Diphenyl-4-pyrazolecarboxylic acid, leading to various ester and amide derivatives. This showcases the chemical's versatility in derivative formation (Şener et al., 2007).
Antimicrobial and Antioxidant Activity
- Antimicrobial and Antioxidant Properties : Umesha et al. (2009) synthesized compounds related to 1,3-Diphenyl-4-pyrazolecarboxylic acid, demonstrating significant antimicrobial and antioxidant activities. This suggests potential applications in medicinal chemistry and biochemistry (Umesha, Rai, & Harish Nayaka, 2009).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibition : Bülbül et al. (2008) synthesized amides from pyrazole carboxylic acids, revealing inhibitory effects on carbonic anhydrase isoenzymes. This indicates potential applications in enzyme inhibition and therapeutic drug design (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008).
Photoconducting Nonlinear Optical Polymers
- Nonlinear Optical Properties : Kim et al. (1999) synthesized polymers with photoconducting nonlinear optical properties using compounds structurally related to 1,3-Diphenyl-4-pyrazolecarboxylic acid. This highlights potential applications in material science and optical technologies (Kim, Moon, Park, & Hong, 1999).
Properties
Molecular Formula |
C25H19N3O5 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C25H19N3O5/c1-17-12-13-19(14-22(17)28(31)32)23(29)16-33-25(30)21-15-27(20-10-6-3-7-11-20)26-24(21)18-8-4-2-5-9-18/h2-15H,16H2,1H3 |
InChI Key |
PIMNHOYSPVIZMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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